molecular formula C26H38Cl2N10O6 B12323200 benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride

benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride

Cat. No.: B12323200
M. Wt: 657.5 g/mol
InChI Key: HNIGITPTGZVJOP-UHFFFAOYSA-N
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Description

Benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, nitro groups, and carbamates. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include benzyl carbamate, diaminomethylideneamino derivatives, and nitroaniline .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and hydrosilylation agents . The reactions are typically carried out under mild conditions to preserve the integrity of the compound’s functional groups.

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted carbamates, which can be further utilized in synthetic chemistry and pharmaceutical research .

Scientific Research Applications

Benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N10O6.2ClH/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17;;/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIGITPTGZVJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38Cl2N10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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